6-[4-(Pyridin-3-ylmethyl)piperidin-1-yl]sulfonyl-1,3-benzothiazole
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Overview
Description
6-[4-(Pyridin-3-ylmethyl)piperidin-1-yl]sulfonyl-1,3-benzothiazole is a complex organic compound that features a benzothiazole core, a piperidine ring, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(Pyridin-3-ylmethyl)piperidin-1-yl]sulfonyl-1,3-benzothiazole typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine or its derivatives.
Attachment of the Pyridine Moiety: The pyridine moiety is attached through a coupling reaction, such as a Suzuki or Heck coupling, involving a pyridine boronic acid or halide.
Sulfonylation: The final step involves the sulfonylation of the piperidine nitrogen with a sulfonyl chloride derivative to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using batch processes with rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonyl group, converting them to amines or thiols, respectively.
Substitution: The benzothiazole and pyridine rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halides, organometallics (e.g., Grignard reagents), and various catalysts (e.g., palladium for coupling reactions) are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 6-[4-(Pyridin-3-ylmethyl)piperidin-1-yl]sulfonyl-1,3-benzothiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound is studied for its potential as a therapeutic agent. It has shown promise in binding to specific biological targets, which could lead to the development of new drugs for treating various diseases.
Medicine
In medicine, research focuses on its pharmacological properties, including its potential as an anti-inflammatory, antimicrobial, or anticancer agent. Studies are conducted to understand its efficacy, safety, and mechanism of action in biological systems.
Industry
Industrially, this compound could be used in the development of new pharmaceuticals, agrochemicals, and specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 6-[4-(Pyridin-3-ylmethyl)piperidin-1-yl]sulfonyl-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in proteins, potentially inhibiting their function. The benzothiazole core can intercalate with DNA, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Similar Compounds
6-[4-(Pyridin-3-ylmethyl)piperidin-1-yl]sulfonyl-1,3-benzoxazole: Similar structure but with a benzoxazole core instead of benzothiazole.
6-[4-(Pyridin-3-ylmethyl)piperidin-1-yl]sulfonyl-1,3-benzimidazole: Contains a benzimidazole core.
6-[4-(Pyridin-3-ylmethyl)piperidin-1-yl]sulfonyl-1,3-benzofuran: Features a benzofuran core.
Uniqueness
The uniqueness of 6-[4-(Pyridin-3-ylmethyl)piperidin-1-yl]sulfonyl-1,3-benzothiazole lies in its benzothiazole core, which imparts distinct electronic and steric properties. This makes it particularly effective in binding to certain biological targets and undergoing specific chemical reactions that similar compounds might not.
This comprehensive overview highlights the significance of this compound in various fields, from synthetic chemistry to potential therapeutic applications
Properties
IUPAC Name |
6-[4-(pyridin-3-ylmethyl)piperidin-1-yl]sulfonyl-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S2/c22-25(23,16-3-4-17-18(11-16)24-13-20-17)21-8-5-14(6-9-21)10-15-2-1-7-19-12-15/h1-4,7,11-14H,5-6,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOGYBCMXLRKBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CN=CC=C2)S(=O)(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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